molecular formula C9H9FO B6204744 2-ethyl-5-fluorobenzaldehyde CAS No. 1289090-16-9

2-ethyl-5-fluorobenzaldehyde

Cat. No.: B6204744
CAS No.: 1289090-16-9
M. Wt: 152.2
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Description

2-Ethyl-5-fluorobenzaldehyde is a fluorinated aromatic aldehyde with an ethyl substituent at the 2-position and a fluorine atom at the 5-position of the benzaldehyde ring.

Properties

CAS No.

1289090-16-9

Molecular Formula

C9H9FO

Molecular Weight

152.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-5-fluorobenzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction, where a precursor such as 2-ethyl-5-chlorobenzaldehyde is treated with a fluorinating agent like potassium fluoride in the presence of a suitable solvent and catalyst . The reaction typically requires controlled temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogen-exchange reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

2-Ethyl-5-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-5-fluorobenzaldehyde is primarily related to its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, the fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparisons are based on substituent effects observed in analogs from the provided evidence:

5-Fluoro-2-Hydroxybenzaldehyde (CAS 347-54-6)

  • Molecular Weight : 140.11 g/mol .
  • Key Properties: Hydroxy group increases polarity (TPSA: 37.3 Ų) and hydrogen bonding capacity (1 donor, 3 acceptors), reducing blood-brain barrier (BBB) permeability . Used in bromination reactions (e.g., with N-bromosuccinimide to form 3-bromo derivatives) .
  • Applications : Intermediate in synthesizing halogenated derivatives for pharmaceuticals.

2-Bromo-5-Fluorobenzaldehyde

  • Molecular Weight : 203.0 g/mol (calculated).
  • Key Properties :
    • Bromine acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
    • Used in synthesizing bioactive compounds, as demonstrated by Chen et al. (2013) .
  • Applications : Key intermediate in medicinal chemistry for antimalarial and anticancer agents.

2-Amino-5-Fluorobenzaldehyde (CAS 146829-56-3)

  • Molecular Weight : 139.12 g/mol .
  • Key Properties: Amino group facilitates Schiff base formation, useful in coordination chemistry and drug design. Higher basicity compared to non-amino analogs.
  • Applications: Potential precursor for antibacterial or antiviral agents.

2-Chloro-5-Fluorobenzaldehyde

  • Molecular Weight : 158.56 g/mol .
  • Key Properties :
    • Chlorine offers moderate electronegativity, balancing reactivity and stability in halogenated systems.
    • Similar to bromo analogs but with slower reaction kinetics.
  • Applications : Intermediate in agrochemicals and dyes.

5-Fluoro-2-Methylbenzaldehyde

  • Molecular Weight : 138.14 g/mol .
  • Key Properties :
    • Methyl group provides minimal steric hindrance, favoring electrophilic substitution at the 4-position.
    • Liquid at room temperature (colorless to light yellow) with moderate lipophilicity .
  • Applications : Used in synthesizing fluorinated fragrances and pharmaceuticals.

2-(4-Chloro-3-Ethylphenoxy)-5-Fluorobenzaldehyde

  • Applications : Specialized research applications due to tailored substituent interactions.

Data Table: Comparative Analysis of 2-Substituted-5-Fluorobenzaldehydes

Compound Substituent Molecular Weight (g/mol) Key Properties Applications
2-Ethyl-5-fluorobenzaldehyde Ethyl 152.17 (calculated) High lipophilicity, moderate steric bulk Hypothesized: Drug intermediates
5-Fluoro-2-hydroxybenzaldehyde Hydroxy 140.11 Polar, low BBB permeability Bromination precursors
2-Bromo-5-fluorobenzaldehyde Bromo 203.00 Reactive halogen for cross-coupling Bioactive compound synthesis
2-Amino-5-fluorobenzaldehyde Amino 139.12 Schiff base formation Coordination chemistry
2-Chloro-5-fluorobenzaldehyde Chloro 158.56 Balanced reactivity/stability Agrochemicals
5-Fluoro-2-methylbenzaldehyde Methyl 138.14 Low steric hindrance, liquid state Fragrances, pharmaceuticals

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